molecular formula C7H6F2O B031796 2,5-Difluoroanisole CAS No. 75626-17-4

2,5-Difluoroanisole

Cat. No.: B031796
CAS No.: 75626-17-4
M. Wt: 144.12 g/mol
InChI Key: HUDMAQLYMUKZOZ-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid at room temperature and is primarily used as a building block in organic synthesis . The compound is characterized by the presence of two fluorine atoms and one methoxy group attached to a benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoroanisole can be synthesized through various methods. One common approach involves the fluorination of anisole derivatives. For instance, the reaction of 2,5-difluorophenol with dimethyl sulfate in the presence of a base can yield this compound . Another method involves the direct fluorination of anisole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale fluorination processes. These processes often involve the use of specialized fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Properties

IUPAC Name

1,4-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMAQLYMUKZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369318
Record name 2,5-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75626-17-4
Record name 1,4-Difluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75626-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35.0 g of the product of Step A, 350 ml of acetone, 44.6 g of potassium carbonate and 40.7 g of dimethyl sulfate (neutralized on potassium bicarbonte) and was allowed to return to ambient temperature. Water was added and extraction was carried out with ether. The extracts were washed, dried and concentrated to dryness under reduced pressure to obtain 39.8 g of the desired product.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
44.6 g
Type
reactant
Reaction Step Three
Quantity
40.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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